molecular formula C12H11NO4S B405523 [(2-Naphthylsulfonyl)amino]acetic acid CAS No. 92740-48-2

[(2-Naphthylsulfonyl)amino]acetic acid

Cat. No.: B405523
CAS No.: 92740-48-2
M. Wt: 265.29g/mol
InChI Key: MTFDMQASMMCFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of sulfonyl chlorides and a base such as pyridine or triethylamine to facilitate the sulfonylation process .

Industrial Production Methods: In an industrial setting, the production of [(2-Naphthylsulfonyl)amino]acetic acid may involve large-scale sulfonylation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: [(2-Naphthylsulfonyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[(2-Naphthylsulfonyl)amino]acetic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of [(2-Naphthylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also interact with proteins, affecting their structure and function .

Comparison with Similar Compounds

  • [(2-Naphthylsulfonyl)amino]propionic acid
  • [(2-Naphthylsulfonyl)amino]butyric acid
  • [(2-Naphthylsulfonyl)amino]valeric acid

Comparison: [(2-Naphthylsulfonyl)amino]acetic acid is unique due to its specific structural configuration, which includes a naphthyl group and a sulfonyl amino acetic acid moiety. This configuration imparts distinct chemical properties, such as higher reactivity in substitution reactions and stronger interactions with biological targets compared to its analogs .

Properties

IUPAC Name

2-(naphthalen-2-ylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFDMQASMMCFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92740-48-2
Record name 2-(naphthalene-2-sulfonamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.